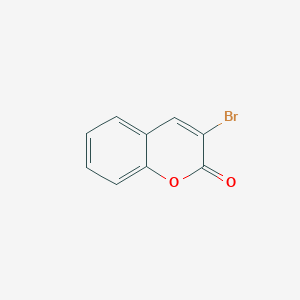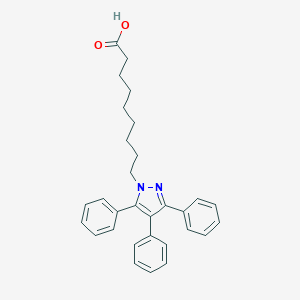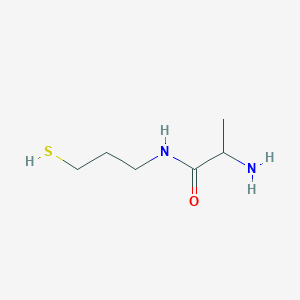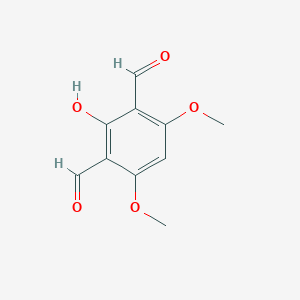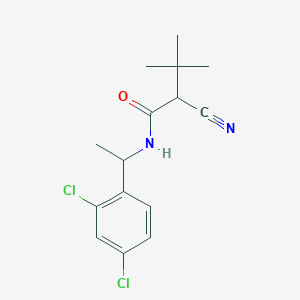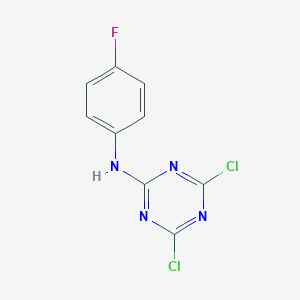
Chlorodifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodifluoropropane (HCFC-142b) is a colorless gas that is widely used in the chemical industry as a blowing agent for the production of polyurethane foam, as well as in the refrigeration and air conditioning industry. Due to its high ozone depletion potential, HCFC-142b is being phased out under the Montreal Protocol, which aims to protect the ozone layer. In
Mecanismo De Acción
The mechanism of action of Chlorodifluoropropane is not fully understood, but it is believed to act as a central nervous system depressant. Chlorodifluoropropane has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain, which may contribute to its sedative effects.
Efectos Bioquímicos Y Fisiológicos
Chlorodifluoropropane has been shown to have a number of biochemical and physiological effects. In animal studies, exposure to Chlorodifluoropropane has been shown to cause liver and kidney damage, as well as changes in blood chemistry. Chlorodifluoropropane has also been shown to cause developmental toxicity in animal studies, including reduced fetal weight and skeletal abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorodifluoropropane has a number of advantages for use in lab experiments, including its low boiling point and high vapor pressure, which make it easy to handle and manipulate. Chlorodifluoropropane is also non-flammable and has a low toxicity, which makes it safe to use in the laboratory. However, Chlorodifluoropropane is being phased out under the Montreal Protocol, which may limit its availability in the future.
Direcciones Futuras
There are a number of future directions for research on Chlorodifluoropropane. One area of research is the development of alternative blowing agents for the production of polyurethane foam, which do not have a high ozone depletion potential. Another area of research is the development of alternative refrigerants for the refrigeration and air conditioning industry, which do not contribute to global warming. Finally, more research is needed to fully understand the mechanism of action of Chlorodifluoropropane and its effects on human health and the environment.
Conclusion
In conclusion, Chlorodifluoropropane is a widely used chemical compound in the chemical, refrigeration, and air conditioning industries. Despite its usefulness, it has been identified as a significant contributor to ozone depletion and is being phased out under the Montreal Protocol. Scientific research on Chlorodifluoropropane has revealed its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the effects of Chlorodifluoropropane on human health and the environment and to develop alternatives for its use in various applications.
Métodos De Síntesis
Chlorodifluoropropane is synthesized by the reaction of 1,1,1-trifluoro-2-chloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high pressure and temperature, and the yield of Chlorodifluoropropane is around 90%.
Aplicaciones Científicas De Investigación
Chlorodifluoropropane is used in various scientific research applications, including as a solvent for the extraction of lipids and proteins from biological samples, as a blowing agent for the production of polyurethane foam, and as a refrigerant in the refrigeration and air conditioning industry. Chlorodifluoropropane is also used as a reference compound in the analysis of environmental samples.
Propiedades
Número CAS |
134190-53-7 |
|---|---|
Nombre del producto |
Chlorodifluoropropane |
Fórmula molecular |
C3H5ClF2 |
Peso molecular |
114.52 g/mol |
Nombre IUPAC |
1-chloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H5ClF2/c1-2-3(4,5)6/h2H2,1H3 |
Clave InChI |
ATJSHGXKPLTCEG-UHFFFAOYSA-N |
SMILES |
CCC(F)(F)Cl |
SMILES canónico |
CCC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



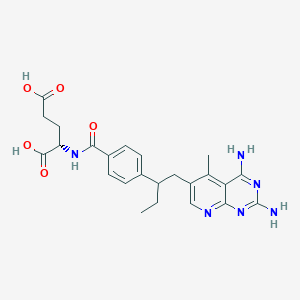
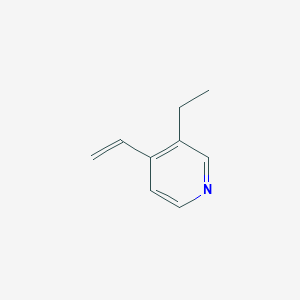
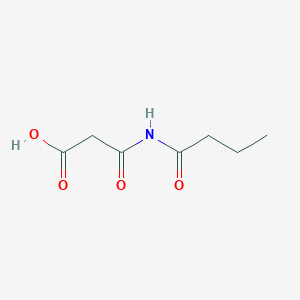
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
